molecular formula C16H29N3O2 B7011327 N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide

Cat. No.: B7011327
M. Wt: 295.42 g/mol
InChI Key: GCRSLHKNKHTKNA-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-azaspiro[34]octane-3-carboxamide is a synthetic organic compound known for its unique spirocyclic structure This compound features a spiro junction between a morpholine ring and an azaspirooctane moiety, which contributes to its distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O2/c1-15(2)12-19(9-10-21-15)8-7-17-14(20)13-16(11-18-13)5-3-4-6-16/h13,18H,3-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRSLHKNKHTKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)CCNC(=O)C2C3(CCCC3)CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Morpholine Ring: The synthesis begins with the preparation of 2,2-dimethylmorpholine through the reaction of 2,2-dimethyl-1,3-propanediol with ammonia or a suitable amine under acidic conditions.

    Alkylation: The morpholine derivative is then alkylated with an appropriate halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.

    Spirocyclization: The key step involves the spirocyclization reaction, where the alkylated morpholine undergoes a cyclization reaction with a suitable spirocyclic precursor, such as 2-azaspiro[3.4]octane-3-carboxylic acid, under basic conditions.

    Amidation: Finally, the carboxylic acid group is converted to the carboxamide through an amidation reaction using reagents like carbodiimides or amine coupling agents.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like crystallization and chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) complexes.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted amides or secondary amines.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules due to its spirocyclic structure.

Biology and Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting neurological disorders and cancer.

    Biological Probes: Used in the design of molecular probes for studying biological pathways and interactions.

Industry:

    Materials Science: Explored for its use in the development of novel materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which N-[2-(2,2-dimethylmorpholin-4-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide exerts its effects is largely dependent on its interaction with biological targets. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the targets, leading to therapeutic effects.

Molecular Targets and Pathways:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, such as G-protein coupled receptors (GPCRs), to modulate signal transduction pathways.

Comparison with Similar Compounds

  • N-[2-(2,2-Dimethylmorpholin-4-yl)ethyl]-2-azaspiro[3.4]octane-3-carboxamide shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic piperidines.
  • Spirooxindoles: Known for their biological activity, particularly in anticancer research.

    Spirocyclic Piperidines: Used in the development of pharmaceuticals targeting central nervous system disorders.

Uniqueness:

  • The unique combination of the morpholine ring and the azaspirooctane moiety in this compound provides distinct steric and electronic properties that can be exploited in drug design and materials science.

This detailed overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its potential for future research and application.

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